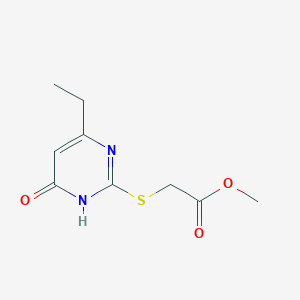

6-Ethyl-N-methylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Ethyl-N-methylpyridin-2-amine is a chemical compound used in scientific research . It has diverse applications and aids in the development of novel drugs and catalysts, enhancing our understanding of molecular interactions.

Physical and Chemical Properties Analysis

This compound is a pale-red to light brown liquid . It has a molecular weight of 136.2 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of complex organic compounds often involves the use of pyridin-2-amine derivatives. For instance, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate was synthesized through the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate, showcasing the utility of pyridin-2-amine derivatives in constructing heterocyclic compounds with potential biological activity (Jin-hua Yao et al., 2010).

Reductive aminations involving pyridin-2-amine derivatives, like the creation of a new amine borane complex for efficient reductive amination of ketones and aldehydes, highlight their role in fine chemical synthesis (E. Burkhardt & Brian M. Coleridge, 2008).

Sterically demanding iminopyridine ligands have been developed for use in coordination chemistry and catalysis, demonstrating the versatility of pyridin-2-amine derivatives in forming complexes with metals for various catalytic applications (T. Irrgang et al., 2007).

Material Science and Catalysis

The use of aminopyridinato-stabilized yttrium and lanthanum amides in reactions with alkylaluminium compounds explores the potential of pyridin-2-amine derivatives in the development of new materials and catalysts (Christian Döring & R. Kempe, 2009).

Titanium complexes stabilized by bulky electron-rich aminopyridinates have shown promise in ethylene and styrene polymerization, indicating the significant role of pyridin-2-amine derivatives in polymer science (M. Hafeez et al., 2011).

Environmental Applications

- The CO2 absorption capacity of certain solvent-free alkanolamines, including pyridin-2-amine derivatives, has been compared with aqueous monoethanolamine, demonstrating their potential in carbon capture technologies (F. Barzagli et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

6-ethyl-N-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-4-6-8(9-2)10-7/h4-6H,3H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFNZGJPRXHVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2661403.png)

![3-ethyl-N-(4-fluorobenzyl)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2661407.png)

![Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2661412.png)

![3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2661413.png)

![4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B2661421.png)